Imidazo[1,2-A]pyrimidin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZJBQBKRGDTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Strategic Functionalization of Imidazo 1,2 a Pyrimidin 6 Amine Scaffolds
Regioselective Functionalization of the Imidazo[1,2-a]pyrimidine (B1208166) Nucleus
The ability to selectively introduce substituents at specific positions of the imidazo[1,2-a]pyrimidine core is fundamental to modulating its physicochemical and pharmacological properties. The electronic nature of the fused ring system dictates the reactivity of its carbon and nitrogen centers.
Substitutions at Carbon and Nitrogen Centers (e.g., C2, C3, C6, N-positions)
The functionalization of the imidazo[1,2-a]pyrimidine scaffold can be achieved at various positions, with the C2, C3, and C6 atoms being particularly important for derivatization.
C2-Position: The C2 position is often substituted with aryl groups. For instance, 2-arylimidazo[1,2-a]pyrimidines have been synthesized through a condensation reaction of 2-aminopyrimidine (B69317) with various 2-bromoarylketones under microwave irradiation using basic alumina (B75360) as a catalyst. nih.gov This method has been used to prepare novel derivatives, including those with a methoxy (B1213986) group at the ortho position or two methyl groups at the meta and para positions of the benzene (B151609) ring. nih.gov
C3-Position: The C3 position is a common site for functionalization. rsc.org A variety of synthetic strategies, including amination, sulfonylation, carbonylation, arylation, and oxidative homo-coupling, have been employed to introduce substituents at this position, often requiring metal catalysis. researchgate.net For example, 3-aminoimidazo[1,2-a]pyridines can be synthesized and utilized as precursors for further modifications. bio-conferences.org
C6-Position: Functionalization at the C6-position has been less common but is achievable. A sequential regioselective diorganochalcogenation of imidazo[1,2-a]pyrimidines has been developed, leading to the first reported functionalization at the C6-position with selanyl (B1231334) groups. nih.gov This method involves an iodine/dimethylsulfoxide oxidation of diaryldichalcogenides, starting with C3-chalcogenation followed by C6-selanylation in an acidic medium. nih.gov
N-Positions: N-amination of imidazo[1,2-a]pyrimidines occurs at the N-1 position using reagents like O-p-tolylsulphonylhydroxylamine. rsc.org Subsequent oxidation of the resulting N-amino-salts can lead to the formation of 1,1′-azoimidazo[1,2-a]pyrimidinium salts. rsc.org
The following table summarizes some examples of regioselective functionalization of the imidazo[1,2-a]pyrimidine nucleus.
| Position | Functional Group Introduced | Reagents and Conditions | Reference |
| C2 | Aryl | 2-bromoarylketones, 2-aminopyrimidine, Al2O3, microwave | nih.gov |
| C3 | Various (e.g., amino, sulfonyl) | Metal catalysis, various electrophiles | researchgate.netrsc.org |
| C6 | Selanyl | Diaryldichalcogenides, I2/DMSO, H3PO4 | nih.gov |
| N1 | Amino | O-p-tolylsulphonylhydroxylamine | rsc.org |
Introduction and Modification of Amine and Imine Moieties
The introduction of amine and imine functionalities onto the imidazo[1,2-a]pyrimidine scaffold significantly expands its chemical diversity and biological potential. nih.gov
Imines, or Schiff bases, are readily formed through the condensation of an amino-substituted imidazo[1,2-a]pyrimidine with an aldehyde or ketone. nih.govnih.gov For example, imidazo[1,2-a]pyrimidine derivatives bearing imine groups have been synthesized from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and various aromatic amines under microwave-assisted heating. nih.gov These imine derivatives can be subsequently reduced to the corresponding amines. nih.gov The characteristic imine (C=N) stretching band in the IR spectra of these compounds appears around 1626–1617 cm⁻¹, while the secondary amine (N-H) vibration of the reduced products is observed in the range of 3411–3272 cm⁻¹. nih.gov
These modifications are crucial for creating libraries of compounds for screening purposes. For instance, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. nih.govtubitak.gov.tr
Advanced Derivatization Reactions
Building upon the functionalized imidazo[1,2-a]pyrimidine core, more complex molecules can be assembled through advanced derivatization reactions.
Schiff Base Formation and Subsequent Transformations
Schiff bases derived from imidazo[1,2-a]pyrimidines are versatile intermediates for further chemical transformations. nih.govnih.gov The formation of the imine bond is typically achieved through the condensation of a primary amine with a carbonyl compound. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing imidazo[1,2-a]pyrimidine-derived Schiff bases, offering shorter reaction times and higher yields compared to conventional heating. dergipark.org.tr
For example, novel imidazo[1,2-a]pyrimidine derived Schiff bases were synthesized by reacting appropriate amine precursors with aldehydes in toluene (B28343) with magnesium sulfate (B86663) as a drying agent. dergipark.org.tr The reaction times were significantly reduced from 10-36 hours under conventional heating to 45-120 minutes with microwave irradiation. dergipark.org.tr
The resulting Schiff bases can undergo further reactions, such as reduction to form stable secondary amines, allowing for the introduction of a flexible linker and additional diversity. nih.gov
Incorporation of Pharmacophores and Bifunctional Electrophiles
The imidazo[1,2-a]pyrimidine scaffold can be decorated with various pharmacophores to enhance its biological activity. This can be achieved by reacting a functionalized imidazo[1,2-a]pyrimidine with molecules containing known pharmacophoric groups. For instance, new series of imidazo[1,2-a]pyridines (a related scaffold) have been synthesized carrying biologically active pyrazoline, cyanopyridone, cyanopyridine, and 2-aminopyrimidine systems. nih.gov
The use of bifunctional electrophiles allows for the creation of more complex and potentially more potent molecules. Tandem reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, have been employed to synthesize peptidomimetics containing a substituted imidazo[1,2-a]pyridine (B132010) fragment. beilstein-journals.org This approach allows for the introduction of multiple points of diversity from readily available starting materials. beilstein-journals.org
Scaffold Hopping and Bioisosteric Transformations in Imidazo[1,2-a]pyrimidine Research
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties. researchgate.net These approaches involve replacing the core scaffold or specific functional groups of a known active compound with other chemical moieties that maintain similar biological activity. researchgate.net
The imidazo[1,2-a]pyrimidine scaffold itself can be considered a bioisostere of purines. researchgate.net Furthermore, researchers have explored replacing the imidazo[1,2-a]pyrimidine core with other heterocyclic systems. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been investigated as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine in a ligand for the GABAA receptor. nih.gov
In another example, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach from pyridones, based on shape and electrostatic similarity. nih.gov This highlights the potential to discover new classes of compounds by computationally and synthetically exploring alternative scaffolds that mimic the key features of the original imidazo[1,2-a]pyrimidine system.
Systematic Structure Modifications for Modulating Research Outcomes
One of the significant challenges in developing drugs based on this scaffold is its susceptibility to metabolism by aldehyde oxidase (AO). researchgate.netnih.gov The imidazo[1,2-a]pyrimidine ring system can be rapidly oxidized by AO, leading to high metabolic clearance and potential clinical failure. researchgate.net Research has focused on specific structural alterations to mitigate this metabolic instability. Guided by AO protein structure-based models, studies have identified that blocking the most probable site of oxidation is an effective strategy. researchgate.netnih.gov For instance, in a series of androgen receptor antagonists based on an N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide structure, strategic modifications were made to reduce AO-mediated metabolism. researchgate.netnih.gov
The biological activity of imidazo[1,2-a]pyrimidine derivatives can also be significantly altered by the nature and position of substituents. For example, in the development of new antimicrobial agents, the substituents on phenyl rings attached to the scaffold were found to be a determining factor for biological activity against both Gram-positive and Gram-negative bacteria. dergipark.org.tr An increase in the molar refractivity of these substituents was observed to dramatically lower antibacterial activity. dergipark.org.tr Similarly, for anti-inflammatory applications, the synthesis of imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups has been explored to enhance their activity, with some compounds showing selectivity for COX-2 inhibition. dergipark.org.tr
The table below summarizes research findings on how systematic structural modifications affect specific outcomes.
| Scaffold/Derivative | Modification | Research Outcome | Reference |
| Imidazo[1,2-a]pyrimidine | Blocking the reactive site for Aldehyde Oxidase (AO) | Reduced AO-mediated metabolism, increased metabolic stability. | researchgate.netnih.gov |
| Phenyl-substituted Imidazo[1,2-a]pyrimidines | Altering substituents on the phenyl ring | Modulated antimicrobial activity; increased molar refractivity decreased activity. | dergipark.org.tr |
| Di-aryl Imidazo[1,2-a]pyrimidines | Introduction of two adjacent aryl groups | Enhanced anti-inflammatory activity with some COX-2 selectivity. | dergipark.org.tr |
| 2-phenylimidazo[1,2-a]pyrimidine | Addition of a Schiff base | Creation of novel bioactive compounds for potential therapeutic applications. | nih.gov |
Strategic Alterations of Ring Systems and Bridging Atoms
Beyond simple substitutions, strategic alterations to the core heterocyclic ring system and its bridging atoms are employed to modulate the properties of imidazo[1,2-a]pyrimidine analogs. These changes can fundamentally alter the electronic and steric profile of the molecule, impacting its interactions with biological targets.
One of the most effective strategies to prevent metabolism by aldehyde oxidase (AO) is to alter the heterocycle itself. researchgate.net This can involve the saturation of the 6-membered pyrimidine (B1678525) ring, which removes the aromaticity that can be crucial for AO recognition and oxidation. researchgate.net While effective at blocking metabolism, this approach must be carefully considered as the loss of aromaticity can also alter π-π stacking interactions that may be vital for the compound's potency and target engagement. researchgate.net
The position of the nitrogen atoms within the fused bicyclic system plays a critical role in defining the molecule's properties. A comparative study of imidazo[1,2-a]pyrimidines and their isomeric analogs, imidazo[1,2-a]pyrazines, highlighted the importance of the nitrogen atom's location for inotropic activity. acs.org The different placement of the non-bridgehead nitrogen atom between the pyrimidine (positions 1 and 3) and pyrazine (B50134) (positions 1 and 4) rings leads to distinct electronic distributions and hydrogen bonding capabilities, which in turn influences biological function. acs.org
These findings demonstrate that fundamental changes to the scaffold's architecture are a powerful tool for chemical biologists and medicinal chemists to fine-tune compound properties for specific research applications.
The table below details research on strategic alterations to the ring system.
| Original Scaffold | Alteration | Research Outcome | Reference |
| Imidazo[1,2-a]pyrimidine | Partial saturation of the 6-membered pyrimidine ring | Blocked AO-mediated oxidation by removing aromaticity. | researchgate.net |
| Imidazo[1,2-a]pyrimidine | Isomeric replacement with a pyrazine ring (Imidazo[1,2-a]pyrazine) | Altered inotropic activity due to the different position of the non-bridgehead nitrogen atom. | acs.org |
Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyrimidin 6 Amine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the Imidazo[1,2-A]pyrimidin-6-amine scaffold can be determined.
One-Dimensional NMR (¹H, ¹³C)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the fused ring system and the amino group. The chemical shifts (δ) are influenced by the electronic environment, with aromatic protons typically resonating in the downfield region (δ 7.0-9.0 ppm). The protons of the pyrimidine (B1678525) ring are generally observed at lower field than those of the imidazole (B134444) ring due to the electron-withdrawing nature of the nitrogen atoms. The amino group protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms in the heterocyclic rings of this compound are expected to resonate in the aromatic region of the spectrum (typically δ 100-160 ppm). The carbons bonded directly to nitrogen atoms will appear at the lower end of this range. For instance, in related imidazo[1,2-a]pyrimidine (B1208166) derivatives, the carbon atoms of the pyrimidine ring have been observed at specific chemical shifts that aid in their assignment. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 8.0 | - |
| H-3 | 7.2 - 7.7 | - |
| H-5 | 8.5 - 9.0 | - |
| H-7 | 6.8 - 7.3 | - |
| NH₂ | 5.0 - 7.0 (broad) | - |
| C-2 | - | 135 - 145 |
| C-3 | - | 110 - 120 |
| C-5 | - | 150 - 160 |
| C-6 | - | 145 - 155 |
| C-7 | - | 105 - 115 |
| C-8a | - | 140 - 150 |
Note: The predicted values are based on the analysis of substituted imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives and may vary from experimental values for the unsubstituted compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show cross-peaks between adjacent protons on the heterocyclic rings, confirming their connectivity. For example, a cross-peak between H-2 and H-3 would be expected if they are vicinally coupled.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is an invaluable tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond, directly linking the proton and carbon chemical shifts.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected IR absorptions include:
N-H stretching: The amino (NH₂) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.
C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused heterocyclic rings will give rise to a series of absorption bands in the 1500-1650 cm⁻¹ region. nih.gov
N-H bending: The bending vibration of the N-H bonds of the amino group is anticipated to be in the range of 1580-1650 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | > 3000 |
| Heterocyclic Rings (C=N, C=C) | Stretching | 1500 - 1650 |
| Amino (N-H) | Bending | 1580 - 1650 |
The analysis of IR spectra of various pyrimidine derivatives has shown characteristic vibrations for C=N and C=C bonds in the 1525-1596 cm⁻¹ range. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be unambiguously determined. For this compound (C₇H₇N₅), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, thus confirming the molecular formula. HRMS has been successfully employed in the characterization of various imidazo[1,2-a]pyridine derivatives. pjsir.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Integration
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for purifying compounds. In the context of the synthesis of this compound, LC-MS can be used to monitor the progress of the reaction, identify the product, and assess its purity. The mass spectrometer provides the molecular weight of the eluted components, confirming the identity of the desired product. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the fragmentation of related imidazo[1,2-a]pyrimidine derivatives often involves the characteristic loss of small molecules like HCN or N₂ from the heterocyclic core.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing fundamental insight into their elemental composition. This analytical method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as a crucial piece of evidence for verifying the empirical formula and assessing the purity of the synthesized compound.
In the field of heterocyclic chemistry, particularly for compounds like imidazo[1,2-a]pyrimidine derivatives, elemental analysis is routinely employed to confirm the successful synthesis of the target molecule. The presence of multiple nitrogen atoms in the heterocyclic core makes the accurate determination of nitrogen content especially important for structural confirmation.
Detailed Research Findings
The theoretical elemental composition was calculated based on its molecular formula, C₂₀H₂₁N₃O₄. The experimental results were then compared to these theoretical values.
Below is a data table summarizing the elemental analysis findings for this related compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 65.38 | 64.90 |
| Hydrogen (H) | 5.76 | 5.90 |
| Nitrogen (N) | 11.44 | 11.16 |
The observed values for Carbon, Hydrogen, and Nitrogen in the experimental analysis closely matched the calculated theoretical percentages. mdpi.com Such a narrow margin of difference provides strong evidence for the proposed chemical structure and indicates a high degree of purity for the synthesized compound. This example underscores the utility of elemental analysis in the compositional verification of newly synthesized heterocyclic systems.
Computational and Theoretical Investigations into Imidazo 1,2 a Pyrimidin 6 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are invaluable tools for determining the optimized molecular structures and reactive sites of chemical systems. nih.gov These methods provide a deeper understanding of the relationship between a molecule's structure and its reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of Imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations, often using the B3LYP level of theory with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to obtain the most stable ground state geometry. acs.orgnih.gov This optimization is a crucial first step for further analysis of the molecule's electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for understanding molecular reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. For Imidazo[1,2-a]pyrimidine derivatives, FMO analysis helps in understanding the mobility of electronic charges within the molecular system. nih.gov
Table 1: Frontier Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyrimidine Derivative
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| Energy Gap | 3.7 |
Note: The values in this table are illustrative and can vary depending on the specific derivative and the computational method used.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded. Red regions indicate negative potential, associated with electrophilic reactivity (electron-rich areas), while blue regions indicate positive potential, associated with nucleophilic reactivity (electron-poor areas). Green regions represent neutral potential.
For Imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps identify potential binding sites on the molecule's surface. acs.org
The Quantum Theory of Atoms in Molecules (QTAIM) is a method for analyzing the nature of chemical bonds and interactions within a molecular system based on the topology of the electron density. nih.gov QTAIM can identify bond critical points (BCPs), which indicate the presence of a chemical bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the type and strength of the interactions.
In studies of Imidazo[1,2-a]pyrimidine derivatives, QTAIM analysis has been used to characterize various intramolecular interactions, including hydrogen bonds and van der Waals forces. nih.gov
The Reduced Density Gradient (RDG) is a computational tool used to visualize and analyze non-covalent interactions (NCIs). nih.gov By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions such as hydrogen bonds, van der Waals interactions, and steric repulsions can be identified and visualized. nih.gov
The Electron Localization Function (ELF) provides a measure of the localization of electrons in a molecule. acs.org It helps in understanding the nature of chemical bonding and identifying regions of electron pairs, lone pairs, and delocalized electrons. In Imidazo[1,2-a]pyrimidine derivatives, ELF analysis can reveal delocalized electron clouds around certain atoms, providing insights into the molecule's electronic structure. acs.org
Natural Bond Orbital (NBO) analysis is a powerful computational technique that provides a detailed understanding of the chemical bonding within a molecule. acs.org It examines interactions between donor (filled) and acceptor (unfilled) orbitals, quantifying their stabilization energy, E(2). Higher E(2) values indicate stronger interactions and a greater degree of conjugation within the molecular system. acs.org
For Imidazo[1,2-a]pyrimidine derivatives, NBO analysis reveals hyperconjugative interactions and charge delocalization, which are crucial for understanding their reactivity and stability. acs.org
Table 2: Key NBO Interactions in a Representative Imidazo[1,2-a]pyrimidine Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| π(C1-N6) | π(C2-C3) | 25.5 |
| LP(N4) | π(C5-C6) | 45.2 |
| σ(C7-H8) | σ*(C1-N6) | 3.8 |
Note: The atoms are numbered according to standard chemical nomenclature for the Imidazo[1,2-a]pyrimidine ring system. The values are illustrative.
Fukui Functions for Reactivity Prediction
Fukui functions are essential concepts in theoretical chemistry that offer valuable insights into a molecule's reactivity. acs.org These functions help predict potential reactive sites by identifying regions susceptible to electrophilic and nucleophilic attacks. acs.org By calculating the change in electron density at a specific atomic site upon the addition or removal of an electron, Fukui functions can determine whether an atom is more likely to act as an electrophile or a nucleophile. acs.org
For derivatives of the imidazo[1,2-a]pyrimidine scaffold, Fukui function calculations have been employed to understand their reactivity characteristics. acs.org For instance, in a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, these calculations provided valuable insights into its reactivity. acs.org Similarly, for imidazo[1,2-a]pyridine-8-carboxylic acid, Fukui functions, along with molecular electrostatic potential maps, were used to identify responsive locations within the molecule. researchgate.net These theoretical predictions of reactive sites are crucial for understanding the chemical behavior and potential biological activity of these compounds. researchgate.net
Theoretical Spectroscopic Property Prediction (e.g., NMR, IR)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are invaluable for validating the structural assignments of newly synthesized compounds. acs.orgnih.gov
For several imidazo[1,2-a]pyrimidine derivatives, theoretical spectroscopic investigations have been conducted. In one study, the 1H and 13C NMR chemical shifts and FT-IR vibrational frequencies of a novel imidazo[1,2-a]pyrimidine-Schiff base derivative were calculated using the DFT method at the B3LYP/6-311++G(d,p) basis set. acs.orgnih.gov The calculated values showed good agreement with the experimental data, confirming the molecular structure. acs.orgnih.gov For example, the computed 13C NMR chemical shift for the imine carbon was 151.15 ppm, which correlated well with the experimental value of 155.89 ppm. acs.orgnih.gov Similarly, the calculated chemical shifts for the pyrimidine (B1678525) ring carbons were in good agreement with the experimental findings. acs.orgnih.gov
Theoretical IR spectra have also been predicted for related structures like imidazo[1,2-a]pyrazinediones. nih.gov These studies often involve scaling the calculated wavenumbers to better match experimental results and help in the assignment of characteristic vibrational bands. nih.gov
Nonlinear Optical (NLO) Property Investigations
Nonlinear optical (NLO) materials are of great interest due to their potential applications in various photonic and optoelectronic technologies. Computational studies play a significant role in the prediction and understanding of the NLO properties of novel organic molecules. For derivatives of the imidazo[1,2-a]pyrimidine framework, quantum chemical calculations have been utilized to investigate their NLO characteristics.
In a study of an imidazo[1,2-a]pyrimidine-Schiff base derivative, NLO properties were analyzed as part of a comprehensive computational investigation. researchgate.net Such studies typically involve the calculation of molecular hyperpolarizabilities, which are key indicators of a material's NLO response. These theoretical assessments help in identifying promising candidates for NLO applications and provide insights into the structure-property relationships that govern their NLO behavior.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are indispensable tools in modern drug discovery and materials science. These computational techniques allow for the detailed investigation of molecular interactions and dynamic behaviors, providing insights that are often difficult to obtain through experimental methods alone. For imidazo[1,2-a]pyrimidin-6-amine and its analogs, these studies are critical for understanding their therapeutic potential and conformational preferences.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug design to understand how a potential drug molecule (ligand) interacts with its biological target, typically a protein or enzyme. mdpi.comnih.gov
For imidazo[1,2-a]pyrimidine derivatives, molecular docking simulations have been instrumental in evaluating their potential as therapeutic agents. These studies have been used to investigate their binding modes and affinities with various microbial and viral targets. mdpi.comnih.gov For instance, novel imidazo[1,2-a]pyrimidine Schiff base derivatives were docked against the human ACE2 receptor and the spike protein of SARS-CoV-2, showing promising binding affinities that suggest they could act as viral entry inhibitors. nih.gov In another study, the antimicrobial activity of synthesized imidazo[1,2-a]pyrimidine derivatives was rationalized through molecular docking, which revealed good binding modes with microbial targets. mdpi.comnih.gov
Binding Affinity and Interaction Mode Predictions
A key outcome of molecular docking studies is the prediction of binding affinity, often expressed as a scoring function value (e.g., kcal/mol), which estimates the strength of the ligand-target interaction. nih.gov These predictions, along with the detailed visualization of interaction modes (e.g., hydrogen bonds, hydrophobic interactions), provide a rational basis for lead optimization.
For example, the top-scoring imidazo[1,2-a]pyrimidine derivative in a study targeting SARS-CoV-2 proteins exhibited a remarkable binding affinity of -9.1 kcal/mol with the ACE2 receptor. nih.gov The analysis of the docking poses reveals the specific amino acid residues involved in the binding, which is crucial for understanding the mechanism of action at the molecular level. acs.org These computational predictions of binding affinity and interaction patterns guide medicinal chemists in designing more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to explore the conformational landscape of the ligand and its target. openpharmaceuticalsciencesjournal.com
For imidazo[1,2-a]pyrimidine derivatives, MD simulations have been employed to validate the stability of the predicted binding modes from docking studies. nih.gov For instance, a 1.2 ns molecular dynamics simulation was performed on a complex of pantothenate synthetase with an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analog to confirm the stability of the docked pose. openpharmaceuticalsciencesjournal.com Such simulations provide insights into the flexibility of the ligand and the protein, and the results are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time. openpharmaceuticalsciencesjournal.com
Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective
Theoretical and computational methods are instrumental in elucidating the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidine derivatives. These studies provide insights into the structural features essential for their biological activity and guide the design of more potent and selective compounds.
Molecular docking simulations are a cornerstone of theoretical SAR studies for this class of compounds. For instance, in the exploration of imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of enzymes like aldehyde dehydrogenase (ALDH), docking studies help to understand the binding modes within the active site. acs.org These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. The orientation of the imidazo[1,2-a]pyrimidine core and its substituents within the binding pocket is crucial for inhibitory activity. acs.org
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate electronic properties that influence the reactivity and interaction of these molecules. nih.gov Parameters derived from DFT, including the energies of the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Quantum Theory of Atoms in Molecules (QTAIM), help in understanding the electronic aspects of the SAR. nih.gov For example, the MEP can identify the electron-rich and electron-poor regions of a molecule, which are crucial for its interaction with biological targets.
In the context of developing novel anticancer agents, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives have highlighted the importance of specific substitutions. For example, hydrazone derivatives have shown significant cytotoxic activities, with their potency being linked to their EGFR inhibitory action. nih.gov Molecular docking of these compounds into the ATP binding site of the EGFR kinase domain has helped to rationalize their biological activity. nih.gov Although on a different scaffold, these findings suggest that the nature and position of substituents on the fused ring system are critical determinants of activity.
For imidazo[1,2-a]pyrimidine derivatives with antimicrobial properties, SAR studies have indicated that the nature of the substituent on the phenyl ring can dramatically influence antibacterial activity. dergipark.org.tr Specifically, an increase in molar refractivity has been correlated with a decrease in antibacterial efficacy. dergipark.org.tr
The structural similarity of the imidazo[1,2-a]pyrimidine scaffold to purines suggests that it can interact with a wide range of biological targets. nih.gov Theoretical studies help to explore these potential interactions and guide the modification of the scaffold to achieve desired biological effects.
In Silico Prediction of Pharmacokinetic and Physicochemical Properties (ADMET and Drug-Likeness) for Research Compound Prioritization
The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with the assessment of drug-likeness, is a critical step in the early stages of drug discovery. These computational evaluations help in prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. For the imidazo[1,2-a]pyrimidine class of compounds, various computational tools and models are employed to predict these essential properties.
Several studies have utilized platforms like SwissADME and pkCSM to evaluate the ADMET profiles of novel imidazo[1,2-a]pyrimidine derivatives. nih.govidaampublications.in These tools predict a range of parameters that are crucial for a compound's viability as a drug candidate.
Physicochemical Properties and Drug-Likeness: A primary assessment involves the evaluation of physicochemical properties based on Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Imidazo[1,2-a]pyrimidine derivatives are often designed to comply with these rules to enhance their potential as orally bioavailable drugs. acs.org For example, in silico studies on imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives have shown them to be promising drug candidates based on these parameters. tubitak.gov.tr
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Lipinski Violations |
|---|---|---|---|---|---|
| Derivative A | < 500 | < 5 | < 10 | < 5 | 0 |
| Derivative B | < 500 | < 5 | < 10 | < 5 | 0 |
| Derivative C | < 500 | < 5 | < 10 | < 5 | 0 |
This table presents a generalized view based on typical in silico predictions for this class of compounds.
ADMET Predictions: In silico tools provide detailed predictions on various ADMET parameters:
Absorption: Parameters such as human intestinal absorption, Caco-2 cell permeability, and skin permeability are predicted. Many imidazo[1,2-a]pyrimidine derivatives show good predicted intestinal absorption. acs.org
Distribution: The ability of a compound to cross the blood-brain barrier (BBB) and its plasma protein binding are key distribution parameters that are computationally estimated. idaampublications.in
Metabolism: Predictions on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) and whether the compound is likely to inhibit these enzymes are crucial for assessing potential drug-drug interactions.
Excretion: The predicted total clearance of the compound helps in estimating its half-life in the body.
Toxicity: A range of toxicity endpoints can be predicted, including AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.
Table 2: Representative In Silico ADMET Predictions for Imidazo[1,2-a]pyrimidine Derivatives
| Parameter | Predicted Property for Representative Derivatives |
|---|---|
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate to High |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeant | Variable (depending on substituents) |
| Plasma Protein Binding | Variable |
| Metabolism | |
| CYP2D6 Inhibitor | Often predicted as non-inhibitor |
| CYP3A4 Inhibitor | Often predicted as non-inhibitor |
| Toxicity | |
| AMES Toxicity | Generally predicted as non-toxic |
| hERG I Inhibitor | Generally predicted as non-inhibitor |
This table summarizes common predictions for this compound class; specific values vary with each unique structure.
The collective data from these in silico assessments provide a comprehensive pharmacokinetic and safety profile of the designed imidazo[1,2-a]pyrimidine derivatives, enabling researchers to prioritize the most promising candidates for further synthesis and biological evaluation. nih.govacs.org
Advanced Research Applications of Imidazo 1,2 a Pyrimidin 6 Amine Scaffolds
Exploration in Medicinal Chemistry Research Programs
The imidazo[1,2-a]pyrimidine (B1208166) core is a cornerstone in many medicinal chemistry research programs due to its versatile biological activities. nih.gov The ability to readily functionalize the scaffold allows for the creation of diverse chemical libraries, leading to the discovery of potent and selective modulators of various biological processes. rsc.org
Design of Chemical Libraries for Biological Screening in Academic Contexts
In academic research, the imidazo[1,2-a]pyrimidine scaffold serves as a foundational structure for the design and synthesis of chemical libraries aimed at discovering new bioactive molecules. rsc.org Researchers leverage the synthetic accessibility of this heterocyclic system to generate a multitude of derivatives for high-throughput screening against various biological targets. For instance, libraries of imidazo[1,2-a]pyrimidine derivatives have been synthesized and screened for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov
A notable example involves the synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives. d-nb.info These compounds, derived from 2-aminopyrimidine (B69317), were investigated for their in vitro antimicrobial activity. d-nb.info This approach of creating a focused library around a core scaffold allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for the optimization of lead compounds. d-nb.info
Investigation of Enzyme Inhibition Mechanisms in Research Models
The imidazo[1,2-a]pyrimidine framework is a key pharmacophore in the development of enzyme inhibitors. nih.gov Its structural resemblance to endogenous purines enables it to effectively interact with the active sites of various enzymes, leading to their inhibition. nih.gov
One significant area of research is the development of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is often dysregulated in cancer, making it an attractive therapeutic target. nih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. nih.gov In vitro assays demonstrated that these compounds exhibited potent inhibitory activity against several tumor cell lines. nih.gov The lead compound from this series, 13k , showed an IC50 value of 1.94 nM for PI3Kα. nih.gov
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 13k | PI3Kα | 1.94 | nih.gov |
Further studies on such inhibitors delve into their precise mechanism of action. For example, investigations have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov
Mechanistic Insights into Biological Activity in In Vitro and Ex Vivo Research Models
Understanding the biological activity of imidazo[1,2-a]pyrimidine derivatives at a mechanistic level is a primary focus of in vitro and ex vivo research. These studies provide crucial insights into how these compounds exert their effects on a cellular and tissue level.
In vitro studies using cancer cell lines have demonstrated that certain imidazo[1,2-a]pyrimidine derivatives can induce apoptosis by modulating the expression of key regulatory proteins. For example, compound 4d , an imine derivative of imidazo[1,2-a]pyrimidine, was found to induce apoptosis in breast cancer cells by increasing the ratio of Bax/Bcl-2 gene expression. nih.gov
| Cell Line | Compound | Effect | Reference |
| HCC827 | 13k | G2/M phase cell cycle arrest | nih.gov |
| MCF-7 | 3d | IC50 of 43.4 μM | nih.gov |
| MDA-MB-231 | 3d | IC50 of 35.9 μM | nih.gov |
| MCF-7 | 4d | IC50 of 39.0 μM | nih.gov |
| MDA-MB-231 | 4d | IC50 of 35.1 μM | nih.gov |
Ex vivo models, which utilize tissues or organs outside of the living organism, can provide further validation of the biological activity observed in vitro. While specific ex vivo data for imidazo[1,2-a]pyrimidin-6-amine itself is limited in the provided context, the general approach for similar heterocyclic compounds involves testing their effects on isolated tissues to understand their physiological responses in a more complex environment than cell culture.
Contributions to Materials Science Research
Beyond its biological applications, the imidazo[1,2-a]pyrimidine scaffold possesses unique photophysical properties that make it a valuable component in the field of materials science, particularly in the development of optoelectronic materials. nih.gov
Optoelectronic Property Characterization and Development
The fused aromatic system of imidazo[1,2-a]pyrimidine gives rise to interesting electronic and photoluminescent properties. Researchers have synthesized and characterized various derivatives to tune these properties for specific applications. For example, novel V-shaped bis-imidazo[1,2-a]pyridine fluorophores have been developed that exhibit intense photoluminescence with quantum yields ranging from 0.17 to 0.51. nih.gov These compounds display emissions from the near-UV to the deep-blue region of the spectrum. nih.gov
The fluorescence of imidazo[1,2-a]pyrimidine derivatives has been harnessed to create probes for bioimaging and chemosensors for the detection of biologically important analytes. These probes offer high sensitivity and selectivity, enabling the visualization and quantification of specific molecules within complex biological systems.
A notable example is the development of a fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), for the detection of cysteine. nih.gov This probe was successfully used for imaging cysteine in living HepG2 cells and zebrafish, demonstrating its potential for bioassay applications. nih.gov Another imidazo[1,2-a]pyridine-functionalized xanthene probe was designed for the naked-eye detection of Hg2+ ions and was successfully applied for cell imaging and in test strips. rsc.org
| Probe Name | Target Analyte | Application | Reference |
| IPPA | Cysteine | Bioimaging in living cells and zebrafish | nih.gov |
| Rh-Ip-Hy | Hg2+ | Cell imaging and test strips | rsc.org |
These examples underscore the versatility of the imidazo[1,2-a]pyrimidine scaffold, not only as a privileged structure in drug discovery but also as a valuable building block for the creation of advanced functional materials.
Potential in Organic Light-Emitting Diode (OLED) Research
The field of organic electronics has seen significant advancements through the exploration of novel molecular scaffolds that can serve as efficient components in various devices. Among these, the imidazo[1,2-a]pyrimidine framework has emerged as a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs). While direct research on this compound in OLEDs is nascent, the broader family of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine (B132010) derivatives has demonstrated significant potential, offering a strong basis for its consideration in this technology.
The core structure of imidazo[1,2-a]pyrimidine, a nitrogen-rich heterocyclic system, provides a versatile platform for the design of new functional materials. nih.gov Its inherent electronic properties can be finely tuned through chemical modifications, making it an attractive building block for OLED emitters. acs.org The pyrimidine (B1678525) unit, in particular, is noted for its utility as an acceptor core that can be tailored to achieve deep blue emission in Thermally Activated Delayed Fluorescence (TADF) materials. acs.org
Research into related compounds has provided valuable insights into the potential of this scaffold. For instance, novel bipolar deep-blue fluorescent emitters have been developed using the analogous imidazo[1,2-a]pyridine (IP) as an electron acceptor. nih.gov These materials have demonstrated excellent thermal stability and high emission quantum yields, leading to OLED devices with impressive performance metrics. nih.gov
The following table summarizes the performance of OLEDs based on imidazo[1,2-a]pyridine derivatives, which serves as a benchmark for the potential of this compound scaffolds.
| Compound | Doping Concentration | Max. EQE (%) | CIE Coordinates (x, y) at 10000 cd/m² |
| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) |
| IP-PPI | 40 wt% | 5.23 | (0.154, 0.077) |
| IP-DPPI | Non-doped | 4.74 | (0.154, 0.114) |
| IP-DPPI | 20 wt% | 6.13 | (0.153, 0.078) |
| Data sourced from a study on imidazo[1,2-a]pyridine-based deep-blue fluorescent emitters. nih.gov |
Furthermore, the imidazo[1,2-a]pyrimidine scaffold has been investigated for its fluorescent properties, with studies showing that these compounds can absorb and emit light in the 400-500 nm range. nih.gov This characteristic is particularly relevant for developing blue emitters, which are a critical component for full-color displays and white lighting applications. The ability to generate singlet oxygen upon irradiation also points to their potential as photosensitizers, a property that can be harnessed in photodynamic therapy and has parallels in the photophysical processes within an OLED. nih.gov
The synthesis of various imidazo[1,2-a]pyrimidine derivatives is well-established, allowing for systematic modifications to optimize their photophysical properties for OLED applications. nih.govrsc.org The strategic attachment of different functional groups can influence the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels, thereby tuning the emission color and efficiency. The structural versatility of the imidazo[1,2-a]pyrimidine core allows for the creation of both symmetrical and asymmetrical designs, which can impact the structure-property relationships and device performance. acs.org
Future Directions and Emerging Research Perspectives for Imidazo 1,2 a Pyrimidin 6 Amine
Innovations in Sustainable Synthetic Methodologies
The development of sustainable synthetic methods is a paramount goal in modern chemistry, aiming to reduce environmental impact while improving efficiency. For the imidazo[1,2-a]pyrimidine (B1208166) core, research is focused on novel catalysts and green chemistry protocols.
Development of Novel Catalytic Systems
The synthesis of imidazo[1,2-a]pyrimidines is evolving through the introduction of innovative catalytic systems that offer improved yields, milder reaction conditions, and greater sustainability. nih.govmdpi.com Recent advancements have moved beyond traditional methods to explore a variety of novel catalysts.
Researchers have successfully employed basic alumina (B75360) (Al₂O₃) as a non-toxic, abundant, and sustainable catalyst for synthesizing imidazo[1,2-a]pyrimidine derivatives under microwave irradiation and solvent-free conditions. nih.gov Another approach utilizes gold nanoparticles as a catalyst, which facilitates the efficient synthesis of 2-aryl-substituted imidazo[1,2-a]pyrimidines under green conditions, offering high yields and an environmentally friendly process. mdpi.com Furthermore, a highly active and reusable heterogeneous catalyst, polyacrylic acid-supported layered double hydroxides (PAA-g-LDHs), has been developed for the one-pot synthesis of benzo nih.govmdpi.comimidazo[1,2-a]pyrimidines, featuring short reaction times and excellent yields without the need for a solvent. elsevierpure.com The use of molecular iodine has also been explored as an unprecedented catalyst for the synthesis of certain imidazo[1,2-a]pyridine (B132010) scaffolds. acs.org
| Catalyst | Key Features | Reaction Conditions | Reference |
|---|---|---|---|
| Basic Alumina (Al₂O₃) | Non-toxic, abundant, sustainable | Microwave irradiation, solvent-free | nih.gov |
| Gold Nanoparticles | High activity, green catalyst | Heating in a green solvent | mdpi.com |
| Poly acrylic acid-supported layered double hydroxides (PAA-g-LDHs) | Highly active, reusable, heterogeneous | Solvent-free | elsevierpure.com |
| Catalytic Hydriodic Acid | Redox mediator | Electrochemical, undivided cell, ethanol (B145695) solvent | rsc.org |
| Molecular Iodine | Unprecedented for this scaffold synthesis | Not specified | acs.org |
Expanding Green Chemistry Protocols
Adherence to green chemistry principles is becoming increasingly integral to the synthesis of pharmacologically relevant molecules. For imidazo[1,2-a]pyrimidines, this involves the use of greener solvents, alternative energy sources, and processes that maximize atom economy and reduce waste. nih.gov
Solvent-free reactions, often facilitated by catalysts like basic alumina or PAA-g-LDHs, represent a significant step forward. nih.govelsevierpure.com These methods not only eliminate the environmental hazards associated with volatile organic solvents but also simplify product purification. The use of microwave irradiation as an alternative to conventional heating provides rapid and efficient energy transfer, often leading to shorter reaction times and higher yields. nih.gov
Electrochemical methods are also emerging as a green alternative, providing a way to form C-N bonds and cyclize precursors into the imidazo[1,2-a]pyridine core under environmentally benign conditions. rsc.org One such method proceeds in a simple undivided cell using low-toxicity ethanol as the solvent and avoids external oxidants, thus exhibiting high atom economy. rsc.org Researchers are also applying green metric calculations, such as Atom Economy (AE), Carbon Efficiency (CE), Reaction Mass Efficiency (RME), and E-factor, to quantitatively assess the environmental sustainability of their synthetic routes. nih.gov
Advancements in Computational Drug Discovery and Design
Computational tools are revolutionizing the way new drugs are discovered and optimized. For the imidazo[1,2-a]pyrimidine scaffold, these in silico methods accelerate the identification of promising derivatives and provide deep insights into their interactions with biological targets.
Molecular docking studies are routinely used to predict the binding affinity and orientation of imidazo[1,2-a]pyrimidine derivatives within the active sites of target proteins. acs.orgnih.govnih.gov For instance, docking studies have been used to evaluate derivatives as potential inhibitors of proteins crucial for SARS-CoV-2 cell entry, with some compounds showing remarkable binding affinity. nih.govnih.gov These computational predictions are often complemented by Density Functional Theory (DFT) calculations, which help to determine molecular properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), providing a deeper understanding of the compounds' electronic characteristics and reactivity. acs.orgnih.govnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-like characteristics of new compounds early in the discovery process. nih.govnih.gov
Artificial Intelligence and Machine Learning Integration in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to transform drug design by processing vast datasets to identify novel, highly potent, and selective drug candidates. springernature.commednexus.org While specific applications to imidazo[1,2-a]pyrimidin-6-amine are still emerging, the potential is immense. AI/ML algorithms can be trained on existing libraries of imidazo[1,2-a]pyrimidine derivatives and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. springernature.com
These models can then predict the activity of virtual compounds, allowing for the rapid screening of vast chemical spaces to prioritize the synthesis of the most promising candidates. Generative AI models can go a step further, designing entirely new imidazo[1,2-a]pyrimidine derivatives de novo with optimized properties for a specific biological target. premierscience.com By integrating AI and ML, researchers can accelerate the discovery pipeline, reduce the reliance on expensive and time-consuming high-throughput screening, and design molecules with improved efficacy and safety profiles. springernature.commednexus.org
Exploration of Novel Molecular Architectures
Expanding the chemical space around the core imidazo[1,2-a]pyrimidine structure is a key strategy for discovering new therapeutic agents. This involves creating hybrid molecules that combine the beneficial properties of the imidazo[1,2-a]pyrimidine scaffold with other pharmacologically active heterocyclic systems.
Hybridization with Other Heterocyclic Systems
The strategy of creating "pharmacological hybrids" involves connecting the imidazo[1,2-a]pyrimidine core to another distinct heterocycle. igminresearch.com This approach aims to enhance the affinity and selectivity of the resulting molecule for its biological target by enabling new interactions. igminresearch.com For example, researchers have proposed that connecting a planar benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine fragment to another heterocycle could increase its affinity for nucleic acids, a mechanism relevant for developing new anticancer and antiviral agents. igminresearch.com
Specific examples include the synthesis of hybrid molecules combining the imidazo[1,2-a]pyrimidine/pyridine (B92270) scaffold with a quinoxaline (B1680401) moiety through palladium-catalyzed coupling reactions. researchgate.net Another area of exploration involves the synthesis of novel ring systems, such as imidazo(1,2-c)-1,2,4-triazolo(4,3-a)pyrimido(5′,4′:4,5)thieno(2,3-e)pyrimidine derivatives, creating complex polycyclic structures with unique chemical properties. researchgate.net This exploration of novel molecular architectures is crucial for generating next-generation drug candidates with improved potency and novel mechanisms of action.
Development of Multifunctional this compound Derivatives
The exploration of this compound and its related scaffolds has evolved beyond single-target agents towards the rational design of multifunctional derivatives. These innovative compounds are engineered to interact with multiple biological targets or to combine different pharmacological activities within a single molecule. This approach holds the promise of enhanced therapeutic efficacy, reduced potential for drug resistance, and improved treatment outcomes for complex diseases such as cancer.
A key strategy in this field is the development of dual-target inhibitors. By simultaneously modulating two distinct signaling pathways involved in disease progression, these agents can achieve a synergistic therapeutic effect. An example of this approach is the design of compounds that function as dual inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase. Researchers have synthesized dihydropyrazolo[3,4-b]pyridines and benzo nih.govnih.govimidazo[1,2-a]pyrimidines by incorporating Aurora-A kinase inhibitory fragments into a KSP inhibitor scaffold. dergipark.org.tr While these specific examples are benzo-fused derivatives, the principle can be extended to the core this compound structure. Several of the synthesized compounds demonstrated inhibitory activity against both enzymes and showed significant cytotoxicity against cancer cell lines like HCT116 and HepG2. dergipark.org.tr This suggests the potential for developing dual-function inhibitors for cancer therapy based on the broader imidazo[1,2-a]pyrimidine framework. dergipark.org.tr
Another avenue of research focuses on creating hybrid molecules that combine the Imidazo[1,2-A]pyrimidine scaffold with other pharmacophores to achieve a broader spectrum of activity. For instance, new imidazolone-sulphonamide-pyrimidine hybrids have been designed and synthesized as potential EGFR-TK inhibitors. rsc.org This highlights a strategy where different heterocyclic systems are combined to enhance a specific biological activity.
Furthermore, there is growing interest in developing Imidazo[1,2-A]pyrimidine derivatives that exhibit both anticancer and anti-inflammatory properties. nih.govresearchgate.net Inflammation is a critical component of the tumor microenvironment and contributes to cancer progression. Therefore, compounds that can simultaneously exert cytotoxic effects on cancer cells and suppress inflammatory pathways are highly desirable. Research has shown that certain imidazo[1,2-a]pyridine derivatives can modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is crucial in both inflammation and cancer. nih.gov This dual activity could lead to more effective cancer treatments.
The inherent broad-spectrum biological activity of the Imidazo[1,2-A]pyrimidine core, which includes anticancer, antimicrobial, antiviral, and anti-inflammatory effects, makes it an attractive scaffold for the development of such multifunctional agents. nih.gov By strategically modifying the core structure and introducing different functional groups, researchers can fine-tune the activity profile of these derivatives to target multiple disease-related pathways.
Research Findings on Multifunctional Imidazo[1,2-A]pyrimidine Derivatives
| Derivative Class | Target/Activity | Research Highlights |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidines | Dual KSP and Aurora-A Kinase Inhibitors | Designed by combining pharmacophores of both inhibitors. Showed inhibitory activity against both enzymes and cytotoxicity in HCT116 and HepG2 cell lines. dergipark.org.tr |
| Imidazo[1,2-a]pyridine Derivatives | Anticancer and Anti-inflammatory | A novel derivative, MIA, in combination with curcumin, showed anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 pathway in breast and ovarian cancer cells. nih.gov |
| Imidazo[1,2-a]pyrimidine Derivatives | Anti-inflammatory (COX-2 selective) | Derivatives with adjacent aryl substitutions at positions 2 and 3 exhibited anti-inflammatory activities with some selectivity for COX-2. researchgate.net |
| Imidazolone-sulphonamide-pyrimidine Hybrids | EGFR-TK Inhibitors | Designed as modified analogs of known EGFR inhibitors, demonstrating the potential of hybrid molecules. rsc.org |
Q & A
Q. How should researchers integrate ethical and regulatory frameworks into studies involving bioactive this compound derivatives?
- Methodological Answer : Follow OECD guidelines for preclinical testing (e.g., OECD 423 for acute toxicity). For derivatives with CNS activity, comply with Animal Welfare Act standards for in vivo models. Explicitly state non-FDA approval status and prohibit human/animal administration in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
